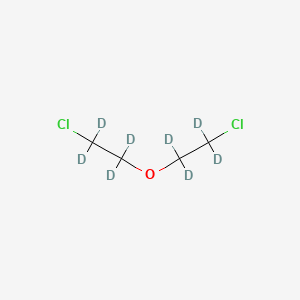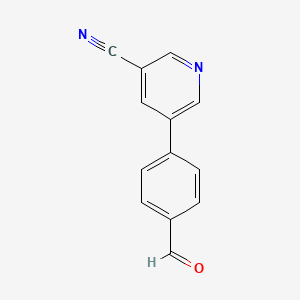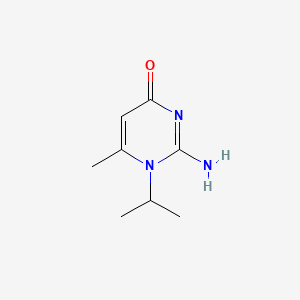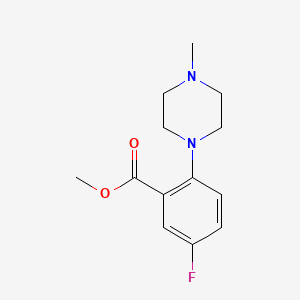![molecular formula C33H58OSi B594996 [(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane CAS No. 1721-67-1](/img/structure/B594996.png)
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of picene, which is a polycyclic aromatic hydrocarbon. The presence of the “tetradecahydropicen-3-yl” group indicates that this compound is a hydrogenated derivative of picene. The “oxy-trimethylsilane” group attached to it suggests that it has been silylated, a common step in the protection of alcohols in organic synthesis .
Molecular Structure Analysis
The compound has a complex structure with multiple chiral centers, as indicated by the stereochemical descriptors (3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR). This suggests that the compound can exist in many different stereoisomers, each of which may have different physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures of Dialkali Metals of Tetrasilabicyclopentylidene :
- This study involved the synthesis of a compound similar in structure to the one you're interested in. It explored the reaction of a silacyclodecyne derivative with alkali metals, leading to the formation of dianion dialkali metals. The structure of these compounds was examined using X-ray crystallography and NMR spectroscopy. This research could indicate potential applications in material science and molecular engineering (Sekiguchi et al., 1995).
Synthesis and Characterization of Tetralithium Salts of Tetraanions :
- The study synthesized and characterized tetralithium salts of tetraanions from a tetrasilylethylene derivative. The reaction involved lithium metal, resulting in two-electron reductions. This research provides insights into the behavior of silicon-based compounds under specific chemical conditions and might have implications for applications in chemical synthesis and materials science (MatsuoTsukasa et al., 2000).
Study on Polyazamacrocycles :
- This research involved the reduction of an octamethyl compound to produce diastereomeric macrocycles, which were then separated and structurally characterized. Such studies can be relevant for understanding the behavior of complex macrocyclic compounds, potentially useful in the development of new materials or pharmaceuticals (Bembi et al., 1989).
Analysis of Polysiloxanes and Siloxane Derivatives :
- Various studies have investigated the synthesis, structure, and properties of polysiloxanes and related siloxane derivatives. These compounds are significant in industrial applications, particularly in the production of silicon-based polymers and materials with unique properties (Jazouli et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-28(2)18-19-30(5)20-21-32(7)23(24(30)22-28)12-13-26-31(6)16-15-27(34-35(9,10)11)29(3,4)25(31)14-17-33(26,32)8/h12,24-27H,13-22H2,1-11H3/t24-,25-,26+,27-,30+,31-,32+,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNMLCLEKOLKGE-FZPMHTIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C)C)C)C2C1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[Si](C)(C)C)C)C)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

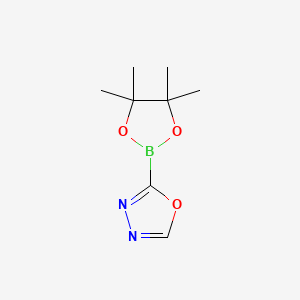

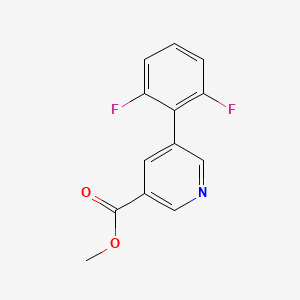
![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)
